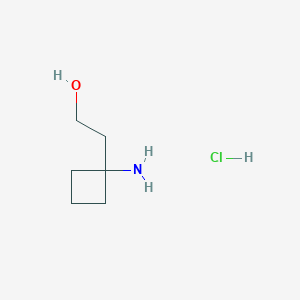

2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride

Descripción general

Descripción

2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO It is a hydrochloride salt form of 2-(1-aminocyclobutyl)ethan-1-ol, which is a cyclobutane derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride typically involves the cyclization of suitable precursors followed by the introduction of the amino and hydroxyl groups. One common method involves the reduction of a cyclobutanone derivative followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride and amination reagents like ammonia or amines under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research and industrial applications.

Análisis De Reacciones Químicas

Substitution Reactions

The secondary alcohol group (CCOH) may undergo substitution under acidic or nucleophilic conditions.

Acid-Catalyzed SN1 Mechanism

-

Conditions : Concentrated HCl or HBr, elevated temperatures.

-

Mechanism : Protonation of the hydroxyl group forms an oxonium ion, followed by departure of water to generate a carbocation intermediate. The cyclobutyl group’s ring strain may destabilize the carbocation, making this pathway less favorable compared to tertiary alcohols like tert-butanol .

-

Product : Likely formation of 2-(1-aminocyclobutyl)ethyl chloride (if Cl⁻ acts as a nucleophile).

SN2 Mechanism

-

Conditions : Polar aprotic solvents (e.g., DMSO), strong nucleophiles (e.g., NaI).

-

Mechanism : Backside attack by the nucleophile displaces the hydroxyl group. Steric hindrance from the cyclobutane ring may slow the reaction.

Elimination Reactions

Dehydration to form alkenes is possible under acidic conditions:

| Condition | Catalyst/Reagent | Expected Product | Mechanism |

|---|---|---|---|

| H₂SO₄, Δ | Acid-catalyzed | 1-(vinylcyclobutyl)amine hydrochloride | E1 or E2 |

| POCl₃, pyridine | Dehydrating agent | Cyclobutene derivative | E2 elimination |

The cyclobutane ring’s angle strain (≈90°) may drive elimination to relieve steric stress.

Amine Group Reactivity

The primary amine (NH₂) can participate in:

Acylation

-

Reagent : Acetyl chloride (CH₃COCl).

-

Product : 2-(1-acetamidocyclobutyl)ethanol hydrochloride.

Alkylation

-

Reagent : Methyl iodide (CH₃I).

-

Product : Quaternary ammonium salt (if excess CH₃I is used).

Schiff Base Formation

-

Reagent : Aldehydes (e.g., formaldehyde).

-

Product : Imine derivatives under dehydrating conditions.

Intramolecular Interactions

The proximity of the amine and alcohol groups may enable:

-

Cyclization : Formation of a 5-membered ring via nucleophilic attack by the amine on the alcohol (requires activation of the hydroxyl group).

-

Chelation : Coordination with metal ions (e.g., Cu²⁺) due to the lone pairs on N and O.

Predicted Reactivity Data

Based on PubChemLite’s collision cross-section (CCS) predictions :

| Adduct | m/z | CCS (Ų) | Reactivity Implications |

|---|---|---|---|

| [M+H]+ | 116.107 | 125.3 | High polarity suggests slow SN2 rates |

| [M+Na]+ | 138.089 | 130.0 | Stabilized adduct in mass spectrometry |

| [M-H]- | 114.092 | 123.8 | Potential for anion-exchange reactions |

Key Challenges and Unknowns

-

Carbocation Stability : The cyclobutyl-carbocation intermediate is less stable than tert-butyl carbocations , limiting SN1 feasibility.

-

Steric Effects : The cyclobutane ring may hinder both substitution and elimination pathways.

-

Salt Effects : The hydrochloride counterion could influence solubility and reaction kinetics.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Potential

Recent studies have indicated that compounds similar to 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride may exhibit antidepressant and anxiolytic effects. The structural similarities with existing antidepressants suggest that this compound could be explored for its potential therapeutic effects in treating mood disorders.

2. Neurological Research

The compound's ability to interact with neurotransmitter systems makes it a candidate for research into neurological disorders. Its action on specific receptors could lead to the development of new treatments for conditions such as anxiety and depression.

Pharmacological Studies

1. Mechanism of Action

Research indicates that this compound may act as a modulator of neurotransmitter activity. By influencing serotonin and norepinephrine levels, it may provide relief from symptoms associated with depression and anxiety.

2. Synergistic Effects with Other Drugs

Preliminary studies suggest that this compound could enhance the efficacy of existing pharmacological agents when used in combination therapies. This aspect is particularly relevant in cancer treatment, where multi-drug regimens are common.

Organic Synthesis Applications

1. Intermediate in Chemical Synthesis

this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable building block in organic chemistry.

2. Development of Novel Therapeutics

The compound's versatility in synthetic pathways enables researchers to design novel therapeutics targeting specific biological pathways. This application is crucial in drug discovery processes where new mechanisms of action are sought.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| "Antidepressant Activity of Aminocyclobutyl Derivatives" | Pharmacology | Demonstrated potential antidepressant effects comparable to established drugs. |

| "Synthesis of Novel Amino Alcohols" | Organic Chemistry | Showed successful use of this compound as an intermediate for synthesizing complex molecules. |

| "Combination Therapy in Cancer Treatment" | Oncology | Explored synergistic effects with established chemotherapeutics, enhancing antitumor efficacy. |

Mecanismo De Acción

The mechanism of action of 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride

- 2-(1-Aminocyclopentyl)ethan-1-ol hydrochloride

- 2-(1-Aminocyclohexyl)ethan-1-ol hydrochloride

Uniqueness

2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride is unique due to its cyclobutane ring structure, which imparts specific chemical and physical properties. Compared to its analogs with different ring sizes, it may exhibit distinct reactivity and biological activity, making it valuable for specific research and industrial applications.

Actividad Biológica

2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride, a hydrochloride salt of 2-(1-aminocyclobutyl)ethan-1-ol, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C6H14ClNO and a molecular weight of 151.63 g/mol, this compound contains a cyclobutane ring, an amino group, and an alcohol functional group, which contribute to its interaction with various biological targets.

- Molecular Formula : C6H14ClNO

- Molecular Weight : 151.63 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer and neurodegenerative diseases. Its interactions with enzymes and receptors suggest potential therapeutic applications.

Key Findings:

- Binding Affinity : Studies have focused on the binding affinity of this compound to various biological targets, which is crucial for understanding its mechanism of action.

- Therapeutic Potential : It has shown promise as a therapeutic agent due to its ability to modulate pathways relevant to cancer treatment and neuroprotection.

While specific mechanisms of action for this compound are not fully elucidated, it is believed to interact with key enzymes and receptors involved in cellular signaling pathways. Understanding these interactions is vital for determining its therapeutic potential.

Research Studies and Case Studies

Several studies have highlighted the compound's biological activities:

- Cancer Research :

-

Neurodegenerative Disease Models :

- The compound has been investigated for its neuroprotective effects in models of neurodegeneration. It appears to modulate pathways associated with neuronal survival and death.

Data Table: Summary of Biological Activities

Safety and Handling

As with any new compound, safety precautions should be observed when handling this compound. Although specific hazards are not well documented, general safety measures for handling amines and organic compounds should be followed, including:

- Use of personal protective equipment (PPE)

- Working in a well-ventilated area

- Proper waste disposal methods.

Propiedades

IUPAC Name |

2-(1-aminocyclobutyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-6(4-5-8)2-1-3-6;/h8H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORWYISVFTZNAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375473-21-4 | |

| Record name | 2-(1-aminocyclobutyl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.